Vanillic acid glucoside

Description

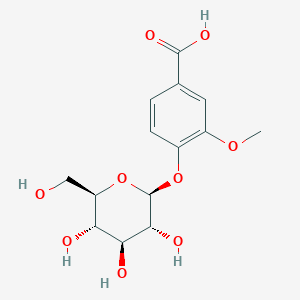

Structure

3D Structure

Properties

IUPAC Name |

3-methoxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O9/c1-21-8-4-6(13(19)20)2-3-7(8)22-14-12(18)11(17)10(16)9(5-15)23-14/h2-4,9-12,14-18H,5H2,1H3,(H,19,20)/t9-,10-,11+,12-,14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYFOSWJYZIVJPO-YGEZULPYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C(=O)O)OC2C(C(C(C(O2)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)C(=O)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80556358 | |

| Record name | 4-(beta-D-Glucopyranosyloxy)-3-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80556358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32142-31-7 | |

| Record name | 4-(beta-D-Glucopyranosyloxy)-3-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80556358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biosynthesis and Biogenetic Pathways

Origin in Plant Secondary Metabolism

Vanillic acid, the aglycone precursor of vanillic acid glucoside, is a phenolic compound that can be derived from the degradation of lignin (B12514952). smolecule.comresearchgate.net Lignin, a complex polymer abundant in plant cell walls, undergoes oxidative depolymerization, yielding various aromatic compounds, including high-value aldehydes like vanillin (B372448) and its oxidized form, vanillic acid. nih.govmdpi.com This process can occur naturally or through industrial processing of lignin-rich biomass. nih.govmdpi.com Consequently, this compound is associated with the mixture of phenolic compounds that result from lignin breakdown. smolecule.com

The fundamental building blocks for vanillic acid are synthesized through the shikimic acid pathway. mdpi.comcirad.fr This essential metabolic route in plants and microorganisms is responsible for the biosynthesis of aromatic amino acids, most notably L-phenylalanine. mdpi.comrsc.org Phenylalanine serves as the primary starting point for the production of a large class of secondary metabolites known as phenylpropanoids, from which vanillic acid and its glucoside are ultimately derived. cirad.frresearchgate.net The pathway begins with precursors from glycolysis and the pentose (B10789219) phosphate (B84403) pathway, leading to shikimic acid and then chorismic acid, which is a key branch-point intermediate for aromatic compound synthesis. rsc.org

Following its synthesis via the shikimic acid pathway, L-phenylalanine enters the phenylpropanoid pathway. The initial and committing step is the deamination of L-phenylalanine by the enzyme phenylalanine ammonia-lyase (PAL) to form cinnamic acid. mdpi.comrsc.org A series of enzymatic hydroxylations and methylations ensue, converting cinnamic acid into other hydroxycinnamic acids such as p-coumaric acid, caffeic acid, and ferulic acid. cirad.frrsc.org

Ferulic acid is a key C6-C3 intermediate that can be further metabolized to C6-C1 compounds like vanillin and vanillic acid. mdpi.comresearchgate.net The shortening of the three-carbon side chain of ferulic acid is a critical step. While multiple mechanisms have been proposed, one route involves the direct conversion of ferulic acid and its glucoside into vanillin and vanillin glucoside, respectively, by the action of an enzyme known as vanillin synthase. researchgate.networktribe.com Vanillin can then be oxidized to form vanillic acid. researchgate.net The expression of genes from this pathway, such as those for phenylalanine ammonia-lyase and cinnamate-4-hydroxylase, has been shown to increase in conjunction with the accumulation of this compound in certain plant systems. nih.gov

The final step in the biosynthesis of this compound is the attachment of a glucose molecule to the aglycone, vanillic acid. This process, known as glucosylation, is catalyzed by enzymes called UDP-glycosyltransferases (UGTs). nih.govgoogle.com These enzymes transfer a glucose moiety from a donor molecule, typically UDP-glucose, to a hydroxyl group on the vanillic acid molecule.

This glucosylation is not unique to vanillic acid. In plants like the vanilla orchid (Vanilla planifolia), a variety of phenolic compounds exist in their glycosylated forms. nih.govsemanticscholar.org The most famous of these is glucovanillin (B191341) (vanillin β-D-glucoside), but other minor glucosides, including those of vanillic acid, p-hydroxybenzaldehyde, and p-hydroxybenzyl alcohol, are also present. nih.govsemanticscholar.org Glucosylation increases the water solubility of these phenolic compounds and renders them less toxic to the plant cells, allowing for their accumulation and storage within the plant, often in the vacuole. nih.gov In engineered yeast, the introduction of a UGT was shown to convert vanillin into vanillin glucoside, demonstrating the efficacy of this enzymatic step. nih.gov

Phenylpropanoid Route Involvement

Enzymology of Biosynthesis and Interconversion

The balance between the glycosylated and free forms of vanillic acid is controlled by specific enzymes, highlighting a dynamic interconversion process.

The hydrolysis of this compound back into vanillic acid and glucose is a catabolic process catalyzed by β-glucosidase enzymes. mdpi.comresearchgate.net This enzymatic reaction is crucial in many biological contexts, most notably during the "curing" of vanilla beans. researchgate.netmdpi.com In green, uncured vanilla beans, vanillin and related compounds are stored predominantly as their glucosides, such as glucovanillin and, to a lesser extent, this compound. nih.govsemanticscholar.org

During the curing process, cellular compartmentalization breaks down, allowing β-glucosidases to come into contact with their glucoside substrates. semanticscholar.org The enzyme cleaves the β-glycosidic bond, releasing the free aromatic aglycons (vanillin, vanillic acid, etc.) and glucose, which contributes to the development of the characteristic flavor and aroma profile of cured vanilla. researchgate.netmdpi.com The activity of β-glucosidase is highest in fresh, mature beans but can be denatured by heat treatments used in the early stages of curing, though activity can reappear during later drying stages. mdpi.com Studies have shown that β-glucosidase activity is present throughout the fruit's development, coexisting with its substrates, but significant hydrolysis only occurs when tissue integrity is disrupted. nih.gov

Data Tables

Table 1: Key Enzymes in this compound Metabolism

| Enzyme Name | Abbreviation | EC Number | Role in Pathway |

| Phenylalanine ammonia-lyase | PAL | 4.3.1.25 | Catalyzes the first step in the phenylpropanoid pathway, converting L-phenylalanine to cinnamic acid. mdpi.com |

| Cinnamate-4-hydroxylase | C4H | 1.14.13.11 | Hydroxylates cinnamic acid to form p-coumaric acid. mdpi.com |

| Vanillin synthase | VpVAN | N/A | Catalyzes the direct conversion of ferulic acid and its glucoside to vanillin and vanillin glucoside. researchgate.networktribe.com |

| UDP-glycosyltransferase | UGT | 2.4.1.- | Transfers a glucose molecule to an aglycone, such as vanillic acid, to form the corresponding glucoside. nih.gov |

| β-Glucosidase | 3.2.1.21 | Catalyzes the hydrolysis of glucosides, cleaving this compound into vanillic acid and glucose. nih.govresearchgate.net |

Influence of Processing Conditions on Enzymatic Activity

Enzymes in Precursor Metabolism

The biosynthesis of this compound is rooted in the phenylpropanoid pathway, which involves several key enzymes that synthesize its precursors.

The journey from primary metabolism to vanillin-related compounds begins with the amino acid L-phenylalanine. uqtr.ca Phenylalanine ammonia-lyase (PAL) catalyzes the conversion of L-phenylalanine to cinnamic acid, the first committed step in the phenylpropanoid pathway. uqtr.caresearchgate.netnih.gov Following this, cinnamate-4-hydroxylase (C4H), a cytochrome P450-dependent monooxygenase, hydroxylates cinnamic acid to form p-coumaric acid. uqtr.caresearchgate.netnih.gov Studies have identified the genes for both PAL (VpPAL1) and C4H (VpC4H1) in vanilla pods, and their expression levels have been shown to correlate with the maturation process and vanillin accumulation. nih.gov

Glycosyltransferase Activity in this compound Synthesis

Glycosyltransferases are crucial enzymes that catalyze the attachment of a sugar moiety, in this case, glucose, to an aglycone molecule like vanillic acid. In Vanilla planifolia, several UDP-glucosyltransferases (UGTs) are present in the pod. nih.gov One specific UGT, VpUGT72E1, has been identified as a vanillin-specific glucosyltransferase. nih.gov The high efficiency of this glucosylation step is evident as vanillin is almost entirely stored as its glucoside in the green pod. nih.gov

Furthermore, a thermostable glycosyltransferase, PpGT1, from Paenibacillus polymyxa has been shown to catalyze the glycosylation of vanillic acid, among other phenolic compounds. nih.gov This highlights the potential of microbial enzymes in the synthesis of this compound. nih.gov

Microbial Biotransformation and Production

Microorganisms offer an alternative and sustainable route for the production of vanillic acid and its glucoside from various phenolic precursors.

Microbial Pathways from Ferulic Acid and Related Phenolics

Several microorganisms can metabolize ferulic acid, a common phenolic compound found in plant cell walls, to produce vanillin and subsequently vanillic acid. nih.govmdpi.comscielo.brnih.gov The most efficient pathway for vanillin production from ferulic acid is the non-β-oxidative, CoA-dependent route, which involves two key enzymes: feruloyl-CoA synthetase (Fcs) and enoyl-CoA hydratase/aldolase (Ech). nih.govmdpi.com

Microbial biotransformation can also proceed through a two-step process. For instance, the fungus Aspergillus niger can convert ferulic acid to vanillic acid with high efficiency. mdpi.com Another fungus, Pycnoporus cinnabarinus, can then reduce the vanillic acid to vanillin, although this step can be less efficient. mdpi.com Bacteria such as Streptomyces sp. have also demonstrated the ability to convert ferulic acid to vanillin and vanillic acid. nih.gov In some microbial systems, vanillin is an intermediate that can be further oxidized to vanillic acid. nih.gov

De Novo Biosynthesis in Model Microorganisms (e.g., Yeasts)

The de novo biosynthesis of vanillic acid from glucose has been successfully demonstrated in engineered yeast strains, such as Saccharomyces cerevisiae and Schizosaccharomyces pombe. nih.gov These pathways leverage the host's native shikimate pathway, which is responsible for the synthesis of aromatic amino acids. researchgate.netmdpi.com By introducing heterologous genes, metabolic flux can be redirected from the shikimate pathway intermediate, 3-dehydroshikimic acid (3-DHS), towards the production of vanillic acid and its derivatives. nih.govresearchgate.net

A common strategy involves a multi-step enzymatic conversion:

Conversion of 3-DHS to Protocatechuic Acid (PCA) : The first committed step outside of the native yeast pathway is the conversion of 3-DHS to PCA (3,4-dihydroxybenzoic acid). This is achieved by introducing a 3-dehydroshikimate dehydratase (3DSD), often sourced from fungi like Podospora pauciseta. nih.govresearchgate.net

Methylation of PCA to Vanillic Acid : Protocatechuic acid is then methylated to form vanillic acid. This step requires an O-methyltransferase (OMT). The human catechol-O-methyltransferase (COMT) has been effectively used for this purpose in engineered yeast. researchgate.netmdpi.com

These engineered yeast strains not only produce vanillic acid but also other related metabolites, including protocatechuic acid, vanillin, and vanillyl alcohol. researchgate.netgoogle.com The accumulation of these intermediates highlights the need for careful pathway balancing to maximize the yield of the desired final product. researchgate.net In the context of producing vanillin glucoside, vanillic acid serves as a direct precursor to vanillin, which is then glycosylated in a subsequent step. nih.gov

Table 1: Key Heterologous Enzymes in De Novo Vanillic Acid Biosynthesis in Yeast

| Enzyme | Abbreviation | Source Organism (Example) | Reaction Catalyzed | Reference |

|---|---|---|---|---|

| 3-Dehydroshikimate Dehydratase | 3DSD | Podospora pauciseta | 3-Dehydroshikimic Acid → Protocatechuic Acid | nih.govresearchgate.net |

| O-Methyltransferase | OMT / COMT | Homo sapiens | Protocatechuic Acid → Vanillic Acid | researchgate.netmdpi.com |

| Aromatic Carboxylic Acid Reductase | ACAR | Nocardia sp. | Vanillic Acid → Vanillin | nih.gov |

Enzymatic Systems in Microbial Conversion

The microbial conversion of vanillic acid involves a diverse set of enzymes that either degrade it or transform it into other valuable chemicals. Two prominent enzyme types are vanillate (B8668496) decarboxylase and carboxylic acid reductase.

Vanillate Decarboxylase: This enzyme catalyzes the non-oxidative decarboxylation of vanillic acid to produce guaiacol (B22219) and carbon dioxide. nih.govasm.org This activity is observed in various bacteria, including several strains of Bacillus megaterium and Streptomyces species. nih.govoup.com The conversion of vanillate to guaiacol is a significant transformation, indicating a pathway distinct from the more common demethylation route. nih.govasm.org The genes encoding the vanillate decarboxylase (vdc) complex have been identified and characterized, particularly in Streptomyces sp. D7. oup.com

Carboxylic Acid Reductase (CAR): Carboxylic acid reductases are versatile, multi-domain enzymes that catalyze the ATP and NADPH-dependent reduction of carboxylic acids to their corresponding aldehydes. nih.govnih.gov This enzymatic reaction is of great biotechnological interest for the production of aldehydes like vanillin from vanillic acid. nih.govasm.org

CARs have been identified in various bacteria and fungi, with the enzyme from Nocardia sp. being one of the first to be cloned and characterized. nih.govasm.org This enzyme and others, such as the one from Mycobacterium marinum, exhibit broad substrate specificity, acting on aromatic and aliphatic carboxylic acids. asm.orgpnas.org The reduction process involves the activation of the carboxyl group via adenylation, followed by an NADPH-dependent reduction to the aldehyde. nih.govpnas.org For CARs to be active, they require post-translational modification by a phosphopantetheinyl transferase (PPTase). nih.govresearchgate.net In engineered yeast, co-expression of a bacterial or yeast PPTase is necessary to activate the heterologous CAR for the efficient conversion of vanillic acid to vanillin. nih.govgoogle.com

Catabolism of Vanillic Acid by Microorganisms

Microorganisms have evolved several pathways to break down vanillic acid, often utilizing it as a carbon and energy source. nih.govmdpi.com The catabolic routes for vanillic acid are diverse and typically lead to central metabolic intermediates.

Key catabolic pathways include:

Demethylation to Protocatechuic Acid : The most common initial step in vanillic acid degradation is O-demethylation to form protocatechuic acid. asm.org This reaction is catalyzed by vanillate O-demethylase. nih.gov Protocatechuic acid is a key intermediate that subsequently enters the β-ketoadipate pathway, where its aromatic ring is cleaved by dioxygenases, leading to its conversion into acetyl-CoA and succinyl-CoA. researchgate.net This pathway is widespread among soil bacteria and fungi.

Non-oxidative Decarboxylation to Guaiacol : As mentioned previously, some bacteria, such as Bacillus and Streptomyces species, can decarboxylate vanillic acid to form guaiacol. nih.govoup.com Guaiacol can then be further metabolized, for instance, by demethylation to catechol, which can also be funneled into ring-cleavage pathways. asm.orgresearchgate.net

Reduction to Vanillyl Alcohol : In some microorganisms, such as Nocardia sp., vanillic acid can be reduced to vanillyl alcohol. nih.gov This is often an intermediate step, and the alcohol can be further oxidized or metabolized.

Oxidative Decarboxylation : An unusual pathway observed in the wood-rotting fungus Polyporus dichrous involves the oxidative decarboxylation of vanillate to methoxyhydroquinone, though further catabolism of this product was not initially observed. asm.org

The ability to degrade vanillic acid is common among various microorganisms, including yeasts, which can degrade it without necessarily producing guaiacol. oup.com The specific pathway utilized depends on the microbial species and the enzymatic machinery it possesses.

Table 2: Microbial Catabolic Pathways for Vanillic Acid

| Pathway | Key Enzyme(s) | Intermediate(s) | Final Product(s) (Example) | Microbial Examples | Reference |

|---|---|---|---|---|---|

| Demethylation | Vanillate O-demethylase | Protocatechuic acid | Acetyl-CoA, Succinyl-CoA | Pseudomonas, Nocardia | asm.orgresearchgate.net |

| Decarboxylation | Vanillate decarboxylase | Guaiacol | Catechol | Bacillus megaterium, Streptomyces sp. | nih.govasm.orgoup.com |

| Reduction | Carboxylic acid reductase | Vanillin | Vanillyl alcohol | Nocardia sp. | nih.gov |

Ecological and Biological Roles

Role in Plant Physiology

Vanillic acid glucoside, a naturally occurring phenolic compound, plays multifaceted roles within the plant kingdom, from serving as a stable storage form of vanillic acid to participating in complex chemical defense mechanisms.

This compound is a key metabolite in a variety of plants, where it often serves as a detoxified, storage form of vanillic acid. researchgate.net In the vanilla orchid (Vanilla planifolia), vanillin (B372448) is the primary flavor compound and accumulates as its glucoside, glucovanillin (B191341). wikipedia.orgnih.gov During the curing process of vanilla pods, glucovanillin is hydrolyzed by the enzyme β-glucosidase to release the characteristic vanillin aroma. wikipedia.orgresearchgate.net

While glucovanillin is the most abundant glucoside, this compound is also present, albeit in smaller quantities. cirad.fr Research has shown that during the curing of vanilla beans, glucovanillic acid is hydrolyzed to vanillic acid. researchgate.net The accumulation of these glucosides, including this compound, primarily occurs in the placental region of the vanilla bean. cirad.fr Specifically, vanillin glucoside is found preferentially within the mesocarp and placental laminae. nih.gov Its concentration, along with other phenolic glucosides, increases as the fruit matures on the vine. cirad.fr In green mature vanilla pods, traces of this compound have been detected in both the mesocarp and the placental tissue. cirad.fr The storage of these compounds in their glucoside form renders them more water-soluble and less toxic to the plant cells. nih.gov

Beyond the well-studied Vanilla planifolia, this compound has been identified in other plant species. It has been isolated from the fruits of Capsicum annuum and the leaves of various other plants. medchemexpress.com Additionally, it is found in Hypericum persica and has been identified as a component in canned prunes (Prunus domestica). biocrick.comtargetmol.com

This compound is an integral part of the flavor precursor system in plants like Vanilla planifolia. The desirable aroma of cured vanilla beans is not present in the green, uncured pods. wikipedia.org Instead, the primary flavor compound, vanillin, is stored in its non-volatile glucoside form, glucovanillin. evitachem.com

The curing process, which involves heat treatment and slow drying, facilitates the enzymatic hydrolysis of glucovanillin by endogenous β-glucosidases, releasing free vanillin. nih.gov Similarly, this compound serves as a precursor to vanillic acid, which is also a component of the complex flavor profile of vanilla. evitachem.com The hydrolysis of glucovanillic acid to vanillic acid occurs during the curing process. researchgate.net

The biosynthesis of these flavor precursors is complex. In Vanilla planifolia, it is proposed that ferulic acid and its glucoside are converted to vanillin and vanillin glucoside, respectively. univr.it Vanillic acid itself is an oxidized form of vanillin and an intermediate in the bioconversion of ferulic acid to vanillin. researchgate.net The glucosylated forms of these compounds, including this compound, are more stable and soluble, allowing for their accumulation within the plant tissues until their conversion to volatile aroma compounds during curing. researchgate.net

This compound can exhibit phytotoxic, or plant-toxic, effects, suggesting a role in allelopathy—the chemical inhibition of one plant by another. medchemexpress.commedchemexpress.eu This phenomenon is a form of plant-plant interaction and competition. While the direct phytotoxicity of this compound has been noted, much of the research focuses on its aglycone, vanillic acid. medchemexpress.com

Vanillic acid has demonstrated significant allelopathic potential. nih.govsemanticscholar.org For instance, it has been shown to inhibit the growth of various plants, including cress and Italian ryegrass. nih.gov Studies on Acacia melanoxylon have identified vanillic acid as a principal phenolic compound in its extracts, which exhibit allelopathic effects on lettuce (Lactuca sativa). nih.gov Similarly, vanillic acid isolated from Wedelia chinensis and Senna garrettiana has been shown to inhibit the seedling growth of several plant species. nih.govmdpi.com

The phytotoxic effects of vanillic acid can also extend to microorganisms. It has been shown to inhibit the growth of the toxic cyanobacterium Microcystis aeruginosa. researchgate.net Furthermore, as an autotoxin from cucumber root exudates, vanillic acid can alter the soil microbial community, affecting both fungal and bacterial populations, which can, in turn, influence plant health and growth. frontiersin.org The glucosylation of vanillic acid may serve as a mechanism to store this potentially phytotoxic compound in a less active form within the plant, releasing the active aglycone upon tissue damage or decomposition.

Involvement in Flavor Precursor Systems

Metabolic Fate in Biological Systems (Excluding Human Clinical Data)

Once ingested by organisms, this compound undergoes metabolic transformations, primarily through hydrolysis and subsequent microbial action.

In biological systems, a key metabolic reaction for this compound is hydrolysis, which cleaves the glycosidic bond to release vanillic acid and glucose. smolecule.com This process can be catalyzed by enzymes such as β-glucosidases, which are present in various organisms, including gut microbiota. mdpi.com

The released vanillic acid, the aglycone, can then undergo further metabolism. For example, in the context of microbial metabolism, vanillic acid can be a catabolite of more complex polyphenols like flavan-3-ols and anthocyanins. mdpi.commdpi.com The metabolic pathways can involve reactions such as demethylation, dehydroxylation, and oxidation. nih.gov For instance, vanillic acid can be demethylated to form protocatechuic acid. tandfonline.com

The gut microbiome plays a crucial role in the metabolism of dietary polyphenols, including this compound. nih.govmdpi.com When this compound reaches the colon, gut bacteria can hydrolyze it to vanillic acid. mdpi.com This vanillic acid can also be a microbial metabolite of other dietary compounds.

For example, the gut microbiota can produce vanillic acid from the breakdown of anthocyanins like peonidin (B1209262) glucoside and cyanidin-3-glucoside. mdpi.comencyclopedia.pubsemanticscholar.org Studies have shown that the microbial fermentation of peonidin primarily converts it to vanillic acid, which can then be further demethylated to protocatechuic acid. tandfonline.com Similarly, the catabolism of flavan-3-ols by gut bacteria can also generate vanillic acid among other phenolic acids. mdpi.commdpi.com

These microbial catabolites, such as vanillic acid, can be absorbed by the host and may exert biological effects. nih.gov The composition of an individual's gut microbiota can influence the profile and quantity of these phenolic acid metabolites. mdpi.com

Mechanistic Research on Biological Activities

Modulation of Oxidative Stress Pathways

Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them. Vanillic acid and its glucosides have demonstrated potential in mitigating this stress through various mechanisms.

Vanillic acid, the aglycone of vanillic acid glucoside, has been shown to directly scavenge various free radicals. In non-cellular assays, it has demonstrated the ability to neutralize hypochlorous acid and hydrogen peroxide. mdpi.comnih.gov Its reactivity towards different radicals can be influenced by the surrounding environment (polar vs. non-polar) and pH. researchgate.net For instance, in aqueous solutions at physiological pH, vanillic acid shows notable reactivity toward peroxyl radicals. researchgate.net The antioxidant activity of phenolic compounds like vanillic acid is often attributed to the hydrogen-donating ability of their phenolic hydroxyl group, which can stabilize free radicals. wiley.com While some studies suggest that vanillic acid is a potent antioxidant, others indicate its direct radical scavenging activity might be less significant compared to other well-known antioxidants like quercetin (B1663063) or gallic acid. mdpi.comwiley.com

The antioxidant potential of vanillic acid and its derivatives has been evaluated using various in vitro chemical assays, including the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. nih.govcabidigitallibrary.orgrsc.org Results from these assays can vary, highlighting the compound's differing reactivity with different radical sources. researchgate.netrsc.org For example, some studies report strong radical scavenging activity in the ABTS assay but weaker activity in the DPPH assay. rsc.org

In cellular models, vanillic acid has shown protective effects against oxidative damage induced by agents like hydrogen peroxide (H₂O₂) and palmitic acid. nih.govnih.govwiley.com Treatment with vanillic acid has been observed to reduce the intracellular production of ROS and decrease levels of malondialdehyde, a marker of lipid peroxidation. wiley.comfrontiersin.org

Furthermore, vanillic acid has been found to enhance the cell's own antioxidant defense systems. It can increase the activities of key antioxidant enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx). nih.govnih.govmdpi.comencyclopedia.pub Studies have also shown that it can restore mitochondrial membrane potential, which is often compromised during oxidative stress. wiley.comfrontiersin.org

The protective mechanisms also involve the modulation of specific cellular signaling pathways. Vanillic acid has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. wiley.com Nrf2 is a crucial transcription factor that regulates the expression of numerous antioxidant and detoxification enzymes. wiley.com By activating Nrf2 and its downstream targets like heme oxygenase-1 (HO-1), vanillic acid helps to bolster the cell's resistance to oxidative stress. wiley.com This activation can be mediated through upstream signaling molecules like AMP-activated protein kinase (AMPK). wiley.com

Table 1: Effects of Vanillic Acid on Oxidative Stress Markers in Cellular Models

| Cellular Model | Inducing Agent | Observed Effects of Vanillic Acid | References |

|---|---|---|---|

| D.Mel-2 Cells | Hydrogen Peroxide (H₂O₂) | Reduced ROS production, decreased DNA fragmentation, increased catalase, SOD, and GPx activity. | nih.govnih.gov |

| Human Umbilical Vein Endothelial Cells (HUVECs) | Palmitic Acid | Reduced ROS and malondialdehyde levels, restored mitochondrial membrane potential, enhanced antioxidant enzyme activities, activated LKB1/AMPK/Nrf2 pathway. | wiley.com |

| H9c2 Cardiomyocytes | Hydrogen Peroxide (H₂O₂) | Mitigated apoptosis, decreased ROS and malondialdehyde production, increased SOD and glutathione levels, improved mitochondrial membrane potential. | frontiersin.org |

| Human Neutrophils | fMLP | Downregulated the oxidative burst and generation of ROS. | mdpi.comnih.gov |

Free Radical Scavenging Mechanisms

Anti-inflammatory Mechanisms in Cellular and Non-Cellular Models

Inflammation is a complex biological response to harmful stimuli. Chronic inflammation is a hallmark of many diseases. This compound and its aglycone have been investigated for their ability to modulate inflammatory pathways.

Vanillic acid has been demonstrated to suppress the production and release of several key pro-inflammatory cytokines. In cellular models, such as lipopolysaccharide (LPS)-stimulated macrophages and neutrophils, vanillic acid has been shown to inhibit the secretion of tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1beta (IL-1β). mdpi.comsemanticscholar.orgnih.govresearchgate.net For instance, in LPS-stimulated mouse peritoneal macrophages, vanillic acid treatment resulted in a dose-dependent reduction of TNF-α and IL-6. nih.govresearchgate.net Similarly, in human neutrophils, it moderately suppressed the release of IL-8 and TNF-α. mdpi.comnih.gov This regulation of cytokine production is a key aspect of its anti-inflammatory effect, as these molecules are pivotal in amplifying and sustaining the inflammatory response. nih.gov

The inflammatory process involves the upregulation of specific enzymes that produce inflammatory mediators. Research has shown that vanillic acid can inhibit the expression and activity of these enzymes. Specifically, it has been found to suppress the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). semanticscholar.orgnih.govresearchgate.net iNOS is responsible for producing large amounts of nitric oxide (NO), which can contribute to inflammation and tissue damage, while COX-2 is the enzyme that synthesizes prostaglandins, another class of potent inflammatory mediators. mdpi.com By downregulating iNOS and COX-2, vanillic acid effectively reduces the levels of these inflammatory products. nih.govresearchgate.net Studies have also reported its ability to inhibit the release of the tissue-remodeling enzyme elastase-2 from neutrophils. mdpi.comnih.gov

The Nuclear Factor Kappa B (NF-κB) signaling pathway is a central regulator of inflammation, controlling the gene expression of many pro-inflammatory cytokines, chemokines, and enzymes like iNOS and COX-2. mdpi.commdpi.com A primary mechanism for the anti-inflammatory action of vanillic acid is its ability to inhibit the activation of the NF-κB pathway. semanticscholar.orgnih.govresearchgate.net

In unstimulated cells, NF-κB is held inactive in the cytoplasm by an inhibitory protein called IκBα. mdpi.com Upon stimulation by inflammatory signals like LPS or TNF-α, IκBα is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of target inflammatory genes. mdpi.com Studies have demonstrated that vanillic acid can suppress the activation of NF-κB. nih.govresearchgate.net In some cellular models, this is achieved by preventing the phosphorylation of IκBα, thereby blocking the entire downstream cascade. mdpi.com By inhibiting the NF-κB pathway, vanillic acid provides a broad-spectrum anti-inflammatory effect, downregulating a wide array of inflammatory mediators. nih.govresearchgate.netmdpi.com

Table 2: Mechanistic Insights into the Anti-inflammatory Activity of Vanillic Acid

| Mechanism | Cellular Model | Key Findings | References |

|---|---|---|---|

| Cytokine Regulation | Mouse Peritoneal Macrophages | Inhibited LPS-induced production of TNF-α and IL-6. | nih.govresearchgate.net |

| Human Neutrophils | Suppressed LPS-induced release of TNF-α and IL-8. | mdpi.comnih.gov | |

| Enzyme Inhibition | Mouse Peritoneal Macrophages | Suppressed LPS-induced expression of COX-2 and iNOS. | nih.govresearchgate.net |

| Human Neutrophils | Downregulated the release of elastase-2. | mdpi.comnih.gov | |

| NF-κB Modulation | Mouse Peritoneal Macrophages | Suppressed LPS-induced activation of NF-κB. | nih.govresearchgate.net |

| Human Osteoarthritic Chondrocytes | Inhibited NF-κB signaling by attenuating IκBα phosphorylation. | mdpi.com | |

| Human Umbilical Vein Endothelial Cells (HUVECs) | Suppressed TNF-α-induced NF-κB p65 phosphorylation. | nih.gov |

Inhibition of Enzymatic Markers of Inflammation

Glycation and Advanced Glycation End-Product (AGE) Formation Inhibition

Glycation is a non-enzymatic reaction between reducing sugars and proteins, lipids, or nucleic acids, leading to the formation of advanced glycation end-products (AGEs). thieme-connect.com This process is implicated in the pathophysiology of several diseases. nih.govnih.gov

Anti-glycation Activity in in vitro Models

In vitro studies have demonstrated the anti-glycation potential of vanillic acid, the aglycone of this compound. In a bovine serum albumin (BSA)-glucose model, vanillic acid exhibited a concentration-dependent inhibitory effect on BSA glycation. nih.govnih.gov One study reported an IC50 value of 45.53 mM for vanillic acid, compared to 5.09 mM for the positive control, aminoguanidine. nih.govnih.gov Another study found that vanillic acid was more potent than aminoguanidine, with an IC50 value of 46.4 µg/mL versus 78.9 µg/mL for aminoguanidine. mdpi.com The differences in reported IC50 values could be attributed to variations in experimental conditions, such as the concentration of BSA used. nih.gov

The mechanism behind this anti-glycation activity is thought to involve the nucleophilic center of the hydroxyl group on vanillic acid, which can attack electrophilic reactive carbonyl species, forming a hemiacetal adduct and preventing the formation of glycated products. mdpi.com

Table 1: In Vitro Anti-glycation Activity of Vanillic Acid

| Compound | Model | Concentration/IC50 | Outcome | Reference |

| Vanillic Acid | BSA-glucose | IC50: 45.53 mM | Dose-dependent inhibition of BSA glycation | nih.govnih.gov |

| Aminoguanidine (Control) | BSA-glucose | IC50: 5.09 mM | Dose-dependent inhibition of BSA glycation | nih.govnih.gov |

| Vanillic Acid | Non-enzymatic protein glycation | IC50: 46.4 µg/mL | More potent inhibition than aminoguanidine | mdpi.com |

| Aminoguanidine (Control) | Non-enzymatic protein glycation | IC50: 78.9 µg/mL | Reference for anti-glycation activity | mdpi.com |

Regulation of Protein Modification and Cross-linking

Research has indicated that several phenolic acids, including vanillic acid, can significantly inhibit glucose-induced protein modification and subsequent cross-linking. nih.govresearchgate.net The formation of AGEs can lead to the cross-linking of proteins, which is a key factor in the complications associated with glycation. thieme-connect.com Vanillic acid's ability to inhibit AGE formation also contributes to the reduction of this protein cross-linking. researchgate.net The mechanisms proposed for this action by phenolic acids include their antioxidant properties and the ability to trap reactive carbonyl species. nih.gov

Effects on Cellular Metabolism (Non-Human Clinical)

Glucose Metabolism Regulation in Hepatic Cell Lines

Studies on hepatic cell lines, such as HepG2, have shown that vanillic acid can mitigate impairments in glucose metabolism. nih.govresearchgate.net In a state of hyperinsulinemia-induced insulin (B600854) resistance in HepG2 cells, vanillic acid was found to have a protective effect. nih.govnih.gov It demonstrated the ability to enhance glucose uptake in insulin-resistant mouse hepatocytes. nih.gov

Glucokinase Activity Modulation via BAD-GK Interaction

A key finding in the study of vanillic acid's effect on hepatic glucose metabolism is its interaction with glucokinase (GK), a crucial regulator of this process. nih.govresearchgate.net Research has shown that vanillic acid can protect against the inhibition of glucokinase during hyperinsulinemia in HepG2 cells. nih.govnih.gov This protective effect is associated with the activation of the Bcl-2-associated death receptor (BAD), which then interacts with glucokinase. nih.govresearchgate.netnih.gov This specific pathway of GK activation is significant as it is not expected to cause the hypoglycemia that can be associated with general GK activators. nih.gov

Impact on Glycogen (B147801) Synthesis Pathways

Vanillic acid has also been shown to prevent the depletion of glycogen synthesis that occurs during hyperinsulinemia. nih.gov This is supported by protein expression studies which show that vanillic acid affects key enzymes in the glycogen synthesis and gluconeogenesis pathways. nih.gov It has been observed to influence the expression of phosphoenolpyruvate (B93156) carboxykinase, glucose-6-phosphatase, glycogen synthase, and glycogen synthase kinase-3β. nih.gov Phenolic compounds, in general, are known to improve glycogen synthesis by suppressing gluconeogenesis through the PI3K/Akt pathway. sciopen.com

Table 2: Effects of Vanillic Acid on Cellular Metabolism in Hepatic Cell Lines

| Cell Line | Condition | Key Finding | Mechanism | Reference |

| HepG2 | Hyperinsulinemia-induced insulin resistance | Mitigated impairments in glucose metabolism | Protected against glucokinase inhibition | nih.govnih.gov |

| FL83B (mouse hepatocytes) | Insulin resistance | Enhanced glucose uptake | Upregulated hepatic insulin-signaling proteins | nih.gov |

| HepG2 | Hyperinsulinemia | Safeguarded glucokinase activity | Activation of BAD and interaction with glucokinase | nih.govresearchgate.netnih.gov |

| HepG2 | Hyperinsulinemia | Prevented depletion of glycogen synthesis | Modulation of enzymes like glycogen synthase and glucose-6-phosphatase | nih.gov |

Influence on Lipid Metabolism in in vitro Contexts

Currently, there is a notable lack of specific research detailing the direct influence of this compound on lipid metabolism in in vitro models. The majority of existing studies focus on the effects of vanillic acid. These studies suggest that vanillic acid may play a role in managing metabolic syndrome by influencing lipid synthesis, breakdown, and transport. nih.govnih.gov For instance, vanillic acid has been shown to prevent the deregulation of lipid metabolism in certain in vitro and animal models. mdpi.comresearchgate.net However, it is crucial to note that these findings pertain to the aglycone form and cannot be directly extrapolated to this compound without dedicated investigation. The glycosylation of vanillic acid can significantly alter its bioavailability, and consequently, its metabolic effects.

Neurobiological Mechanisms

The neuroprotective potential of phenolic compounds is an area of active investigation. While research into the specific neurobiological mechanisms of this compound is still in its early stages, studies on its aglycone, vanillic acid, provide a foundational understanding of potential pathways that may be influenced.

Attenuation of Neuroinflammation (e.g., LPS-induced)

Lipopolysaccharide (LPS) is a potent inducer of neuroinflammation. mdpi.com Studies on vanillic acid have demonstrated its ability to counteract LPS-induced neurotoxicity. mdpi.comnih.govresearchgate.net In in vitro models using human neutrophils, vanillic acid has been shown to suppress the release of pro-inflammatory cytokines such as TNF-α and IL-8 when stimulated with LPS. mdpi.com It is hypothesized that this compound may exert similar anti-inflammatory effects, potentially through its metabolism to vanillic acid, though direct evidence is currently lacking.

Regulation of Signaling Pathways (e.g., c-Jun N-Terminal Kinase)

The c-Jun N-terminal kinase (JNK) signaling pathway is a critical regulator of inflammatory processes. foodandnutritionresearch.net Research has indicated that vanillic acid can inhibit the LPS-induced activation of the JNK pathway in the brain. mdpi.comnih.govresearchgate.net This inhibition is a key mechanism behind its neuroprotective effects against LPS-induced neurotoxicity. mdpi.comnih.govresearchgate.net While it is plausible that this compound could modulate this pathway following its hydrolysis to vanillic acid, direct studies on the glucoside form are needed for confirmation.

Modulation of Synaptic Markers

Synaptic dysfunction is a hallmark of several neurodegenerative diseases. frontiersin.org Studies have shown that vanillic acid treatment can reverse LPS-induced synaptic loss by enhancing the expression of pre- and post-synaptic markers, such as PSD-95 and synaptophysin (Syp). mdpi.comresearchgate.net This suggests a potential role in preserving synaptic integrity. The effect of this compound on these synaptic markers has not yet been directly investigated.

Antimicrobial and Antifungal Action Mechanisms (in vitro)

The antimicrobial properties of phenolic compounds are well-documented. However, specific data on the action mechanisms of this compound are sparse. One study that isolated vanillic acid 4-O-beta-D-(6'-O-galloyl) glucopyranoside found it to be inactive in antimicrobial assays against Bacillus subtilis. nih.govresearchgate.net

In contrast, its aglycone, vanillic acid, has demonstrated notable antimicrobial and antifungal activity. It has shown efficacy against various pathogens, including carbapenem-resistant Enterobacter cloacae, Staphylococcus aureus, Salmonella typhi, and Proteus mirabilis. nih.govnih.govigjps.comresearchgate.net The mechanism of action for vanillic acid against E. cloacae involves the destruction of cell membrane integrity. nih.gov Furthermore, extracts containing vanillic acid have shown inhibitory effects against various bacterial and fungal strains. mdpi.comresearchgate.netuminho.pttandfonline.com For example, vanilla juice, which contains vanillic acid and its glucoside (glucovanillin), exhibited a fungistatic effect against Alternaria alternata. researchgate.net A study on Sclerotium rolfsii found that vanillic acid could completely inhibit fungal growth at certain concentrations. wright.edu

Wound Healing at Cellular Level (in vitro)

The potential of this compound in wound healing at the cellular level is an area that requires further exploration. Research on vanillic acid, however, has shown promising results in in vitro wound healing models. Vanillic acid has been found to promote the migration and proliferation of fibroblast and keratinocyte cells. diclemedj.orgresearchgate.netresearchgate.net It appears to do so by regulating oxidative stress and the expression of genes such as fibronectin 1 (FN1) and collagen type I alpha 1 chain (COL1A1). diclemedj.orgresearchgate.net Additionally, vanillin (B372448) and its derivatives have been noted for their wound-healing benefits, which are attributed to their ability to increase cell migration and inhibit cell death induced by reactive oxygen species. mdpi.com

Promotion of Fibroblast Cell Migration and Proliferation

Fibroblasts are critical cells in the wound healing process, responsible for creating the new connective tissue to fill the wound space. medsci.org The migration and proliferation of these cells are key events in the proliferative phase of tissue repair. medsci.org Research has shown that certain phenolic compounds can enhance fibroblast proliferation and migration, thereby facilitating wound closure. nih.gov

Studies focusing on vanillic acid, the aglycone of this compound, have demonstrated its ability to promote the migration and proliferation of fibroblast cells. diclemedj.orgresearchgate.net In one study, vanillic acid was shown to increase the viability and proliferation of fibroblasts in a dose-dependent manner. diclemedj.org The highest percentage of cell viability and wound closure in an in vitro model was observed at a concentration of 32 µg/ml of vanillic acid. diclemedj.org This suggests that vanillic acid, and by extension its glucoside form, can positively influence the cellular activities essential for wound healing.

It is important to note that while these studies were conducted on vanillic acid, the findings provide a strong basis for the potential of this compound to exhibit similar activities, as the glucoside can be hydrolyzed to release vanillic acid. smolecule.com

Regulation of Gene Expression (e.g., FN1, COL1α1)

The promotion of fibroblast activity by vanillic acid is linked to its ability to regulate the expression of key genes involved in the formation of the extracellular matrix (ECM). Two such genes are fibronectin 1 (FN1) and collagen type I alpha 1 chain (COL1A1). diclemedj.orgnih.govnih.gov Fibronectin is a crucial protein that aids in cell adhesion, migration, and differentiation, while type I collagen is the most abundant collagen in the skin and provides structural integrity. diclemedj.orgnih.gov

Research has shown that vanillic acid treatment can increase the expression of both FN1 and COL1A1 in fibroblast cells in a dose-dependent manner. diclemedj.org This upregulation of gene expression corresponds with the observed increase in cell migration and proliferation, indicating a direct link between the molecular and cellular effects of the compound. diclemedj.org The regulation of these genes is a critical step in the tissue repair process, as it leads to the production of the necessary components for rebuilding the damaged tissue. diclemedj.org

The table below summarizes the effect of different concentrations of vanillic acid on the expression of FN1 and COL1A1 genes, as observed in a study on fibroblast cells.

| Concentration of Vanillic Acid (µg/ml) | FN1 Gene Expression (Fold Increase) | COL1α1 Gene Expression (Fold Increase) |

| 1 | 0.4 | 0.4 |

| 2 | 0.4 | 0.5 |

| 4 | 0.5 | 0.6 |

| 8 | 0.6 | 0.7 |

| 16 | 0.7 | 0.8 |

| 32 | 0.8 | 0.9 |

Data adapted from a study on the in vitro effect of vanillic acid on wound healing. diclemedj.org The control group was considered as 1, and the other groups were compared to the control.

Hepatoprotective Mechanisms in Cellular Models

Vanillic acid and its derivatives have demonstrated significant hepatoprotective effects in various cellular and animal models of liver injury. smolecule.comresearchgate.netjst.go.jpjst.go.jpresearchgate.netnih.govresearchgate.netfrontiersin.orgnih.govnih.govsemanticscholar.org The protective mechanisms are multifaceted and primarily revolve around the compound's antioxidant and anti-inflammatory properties.

One of the key mechanisms is the scavenging of free radicals, which are highly reactive molecules that can cause damage to cells, including liver cells (hepatocytes). smolecule.com By neutralizing these radicals, this compound helps to protect hepatocytes from oxidative stress-induced damage. smolecule.comresearchgate.net

Furthermore, vanillic acid has been shown to inhibit the activation of hepatic stellate cells (HSCs). jst.go.jpjst.go.jpnih.gov HSCs play a central role in the development of liver fibrosis, which is the excessive accumulation of scar tissue in the liver. jst.go.jpjst.go.jp By inhibiting the activation and proliferation of these cells, vanillic acid can help to prevent or slow down the progression of liver fibrosis. jst.go.jpjst.go.jpnih.gov Studies have shown that vanillic acid can suppress the accumulation of collagen, a major component of scar tissue, in the liver. jst.go.jpjst.go.jpresearchgate.net

In cellular models of liver toxicity, such as those induced by carbon tetrachloride (CCl4), vanillic acid has been shown to reduce the levels of liver enzymes like aspartate aminotransferase (AST) and alanine (B10760859) aminotransferase (ALT) in the blood. jst.go.jpjst.go.jpresearchgate.net Elevated levels of these enzymes are indicative of liver damage.

In silico studies have also suggested that this compound can bind to key inflammatory proteins, which may explain its anti-inflammatory and hepatoprotective effects. frontiersin.orgnih.gov

The table below summarizes the key hepatoprotective mechanisms of vanillic acid observed in cellular and animal models.

| Protective Mechanism | Observed Effect | Reference |

| Antioxidant Activity | Scavenging of free radicals, reduction of oxidative stress. | smolecule.comresearchgate.net |

| Inhibition of Hepatic Stellate Cell Activation | Suppression of collagen accumulation and liver fibrosis. | jst.go.jpjst.go.jpresearchgate.netnih.gov |

| Reduction of Liver Enzyme Levels | Decrease in serum levels of AST and ALT. | jst.go.jpjst.go.jpresearchgate.net |

| Anti-inflammatory Action | Potential binding to and inhibition of key inflammatory proteins. | frontiersin.orgnih.gov |

Analytical Methodologies for Research and Characterization

Chromatographic Techniques for Identification and Quantification

Chromatography is fundamental to the analysis of vanillic acid glucoside, allowing for its separation from complex mixtures of other phytochemicals. High-performance liquid chromatography (HPLC) and high-performance thin-layer chromatography (HPTLC) are the most prominently used methods.

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of this compound and related phenolic compounds. sigmaaldrich.comsigmaaldrich.com Its high resolution and sensitivity make it suitable for both qualitative and quantitative assessments. Analytical standards of vanillic acid 4-β-D-glucoside with an assay of ≥98.0% are commercially available for HPLC-based quantification. sigmaaldrich.comsigmaaldrich.com

Research has employed HPLC for the determination of vanillic acid (the aglycone of this compound) in extracts of Paronychia argentea, where it was successfully separated from other constituents like luteolin. researchgate.netorientjchem.orgresearchgate.net The presence of this compound itself has been reported in crude tomato protein extracts, where it was analyzed using a system coupling HPLC with a diode-array detector and quadrupole time-of-flight mass spectrometry (HPLC-DAD-qTOF). mdpi.com Similarly, LC-DAD-ESI-MS (Liquid Chromatography-Diode Array Detection-Electrospray Ionization-Mass Spectrometry) has been used to identify this compound in Prunus amygdalus. chemfaces.com While some methods focus on the aglycone, the chromatographic conditions are often adaptable for the glucoside. For instance, HPLC analysis of vanillin-β-d-glucoside, a structurally similar compound, utilizes a detection wavelength of 270 nm. researchgate.net

Table 1: Examples of HPLC Conditions for Vanillic Acid and Related Glucosides This table is interactive. Click on the headers to sort.

| Compound Analyzed | Column | Mobile Phase | Flow Rate | Detection | Source(s) |

|---|---|---|---|---|---|

| Vanillic Acid | ODS-3 (150 x 4.6 mm, 5 µm) | Water:Methanol (B129727):Acetic Acid (700:300:10) | 1.0 mL/min | UV, 260 nm | researchgate.netorientjchem.orgresearchgate.net |

| Phenolic Compounds (incl. Vanillic Acid) | RP C18 (50 x 2 mm, 2.5 µm) | A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid (Gradient) | 0.5 mL/min | ESI-MS | nih.gov |

| Vanillin-β-D-glucoside | Not Specified | Not Specified | Not Specified | UV, 270 nm | researchgate.net |

High-Performance Thin-Layer Chromatography (HPTLC) Applications

High-Performance Thin-Layer Chromatography (HPTLC) offers a simple, robust, and high-throughput alternative for the simultaneous quantification of this compound and other major phenolic compounds. akjournals.com A validated HPTLC method has been developed for its analysis in vanilla fruits, beans, and various extracts. akjournals.comresearchgate.net This method is recognized for its sensitivity, precision, and selectivity. akjournals.com

The procedure involves applying the sample to an HPTLC plate and developing it with a specific solvent mixture. The separated compounds are then visualized and quantified using a densitometer. In a documented method, this compound appears with a retention factor (RF) value of 0.09. researchgate.net The method demonstrates good linearity for vanillin (B372448) β-D-glucoside in a concentration range of 24–120 ng per spot. akjournals.comakjournals.comresearchgate.net

Table 2: Validated HPTLC Method for this compound This table is interactive. Click on the headers to sort.

| Parameter | Description | Source(s) |

|---|---|---|

| Stationary Phase | HPTLC glass plate precoated with silica (B1680970) gel 60F₂₅₄ | akjournals.comakjournals.comresearchgate.netresearchgate.net |

| Mobile Phase | n-hexane : chloroform (B151607) : methanol : acetic acid (5:36:4:0.5, v/v/v/v) | akjournals.comakjournals.comresearchgate.net |

| Development | Automated vertical developing chamber, saturated for 5 min | akjournals.comakjournals.com |

| Detection | Spectrodensitometric scanning (absorbance mode) at 254 nm, 280 nm, and 313 nm | akjournals.comakjournals.com |

| RF Value | 0.09 | researchgate.net |

Sample Preparation and Extraction Protocols

The effectiveness of any chromatographic analysis is highly dependent on the initial sample preparation and extraction protocol, which aims to efficiently isolate the target compound from the sample matrix.

For HPTLC analysis of vanilla fruits, a typical protocol involves crushing the raw material and performing a reflux extraction with 96% ethanol. sigmaaldrich.com For vanilla extracts, a simpler method of sonicating the sample in methanol, followed by heating and filtration, is used. akjournals.com

More general protocols for extracting phenolic acids from plant materials often involve sequential extraction to separate free, esterified, and glycosylated forms. nih.gov An initial extraction with a solvent like 80% methanol can be performed. mdpi.comnih.gov To isolate free phenolic acids, the aqueous extract is acidified (e.g., to pH 2) and extracted with a solvent like diethyl ether. nih.gov To analyze the glycosylated forms specifically, a crucial step is acid hydrolysis, where the extract is heated with a strong acid (e.g., 6 M HCl) to cleave the sugar moiety from the aglycone. nih.gov For HPLC analysis of tomato extracts, a protocol of agitation in 80:20 methanol:water, followed by evaporation and redissolution, has been effective. mdpi.com

Spectroscopic and Spectrometric Characterization

While chromatography separates compounds, spectroscopy and spectrometry are indispensable for confirming their identity and elucidating their structure.

Mass Spectrometry (MS, LSIMS, HRESI-MS) for Structure Elucidation and Metabolite Profiling

Mass Spectrometry (MS) is a powerful tool for the analysis of this compound, providing vital information on its molecular weight and structure. Techniques such as High-Resolution Electrospray Ionization Mass Spectrometry (HRESI-MS) can determine the accurate molecular formula by measuring the mass-to-charge ratio of ions with high precision. researchgate.net this compound has a molecular formula of C₁₄H₁₈O₉ and a molecular weight of 330.29. sigmaaldrich.comsemanticscholar.org

MS is frequently coupled with liquid chromatography (LC-MS) to analyze complex mixtures. For instance, HPLC-ESI-qTOF-MS has been used to analyze its presence in tomato extracts, and LC-DAD-ESI-MS in the negative ion mode helped identify it in Prunus amygdalus. mdpi.comchemfaces.com The fragmentation pattern observed in the mass spectrometer provides further structural information, helping to confirm the identity of the compound by comparing it to authentic standards. biocrick.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive method for the complete structural elucidation of organic molecules, including this compound. 1H-NMR (proton NMR) provides detailed information about the hydrogen atoms in the molecule, while 2D NMR techniques (like COSY, HSQC, and HMBC) reveal the connectivity between atoms, allowing for unambiguous structural confirmation. semanticscholar.orgscielo.br

The structure of this compound has been confirmed using 1H-NMR in conjunction with MS and UV spectroscopy. semanticscholar.org NMR-based metabolomic studies of plants like Vanilla planifolia have demonstrated the capability of 1H-NMR to detect and identify various phenolic glucosides directly within plant extracts. universiteitleiden.nl While spectra are often recorded for the specific isolated compound, reference spectra of the aglycone, vanillic acid, can also aid in the structural assignment of that portion of the molecule. hmdb.caresearchgate.net

UV/Vis Spectrophotometry for Detection and Quantification

Ultraviolet-Visible (UV/Vis) spectrophotometry is a fundamental technique for the detection and quantification of phenolic compounds, including this compound. This method is typically employed as a detection system coupled with chromatographic techniques like High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC), rather than a standalone quantification method for complex mixtures. orientjchem.orgupc.edu The principle lies in the absorption of UV or visible light by the analyte, which is proportional to its concentration.

Phenolic compounds exhibit characteristic UV absorption spectra due to their aromatic rings. researchgate.net While many simple phenols show intense absorption around 280 nm, the specific wavelength for maximum absorbance (λmax) can vary depending on the compound's structure. nih.govacs.org For instance, in the analysis of vanilla extracts and related products, this compound and its aglycone, vanillic acid, have been detected at several wavelengths.

In HPTLC methods, spectrodensitometric scanning for the quantification of vanillin β-D-glucoside has been performed in absorbance mode at 254 nm, 280 nm, and 313 nm. akjournals.com Other studies utilizing HPLC for the analysis of phenolic profiles have set the detection wavelength at 260 nm for vanillic acid. orientjchem.orgacs.org Research involving the bioengineering of plant cultures to produce vanillin and its precursors used HPLC with UV detection at 270 nm for vanillin-β-d-glucoside and 260 nm for vanillic acid. researchgate.net The selection of an optimal wavelength is crucial for achieving sensitivity and selectivity in the analysis. chemisgroup.us

The following table summarizes the UV detection wavelengths used for this compound and related compounds in various studies.

| Compound | Analytical Method | Detection Wavelength (nm) | Source(s) |

| Vanillin β-D-glucoside | HPTLC | 254, 280, 313 | akjournals.com |

| Vanillin β-D-glucoside | HPLC-UV | 270 | researchgate.net |

| Vanillic Acid | HPLC-UV | 260 | orientjchem.orgacs.org |

Method Validation Parameters in Academic Research

Method validation is a critical process in analytical chemistry that confirms a developed procedure is suitable for its intended purpose. For academic research involving the quantification of this compound, validation according to established guidelines, such as those from the International Conference on Harmonisation (ICH), ensures the reliability of the results. mdpi.com Key validation parameters include precision, accuracy, robustness, and the determination of detection and quantification limits. mdpi.com

Precision, Accuracy, and Robustness Assessment

The reliability of an analytical method is established by evaluating its precision, accuracy, and robustness.

Precision refers to the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is typically expressed as the relative standard deviation (RSD). For an HPTLC method quantifying vanillin β-D-glucoside, the repeatability (%RSD) was found to be less than 3%. In a broader study on phenolic compounds including vanillic acid, the intra-day and inter-day precision (as RSD) were reported to be in the ranges of 0.1–9.6% and 0.6–13.7%, respectively. nih.govacs.org

Accuracy denotes the closeness of the test results obtained by the method to the true value. It is often determined through recovery studies, where a known amount of the standard is added to a pre-analyzed sample. For the HPTLC method, accuracy was confirmed by performing recovery studies at three different levels (addition of 50%, 100%, and 150% of the standard). A comprehensive UHPLC-DAD method for various phenolics reported accuracy percentages generally in the range of 77.1–126.7%. nih.govacs.org

Robustness is the measure of a method's capacity to remain unaffected by small, but deliberate, variations in method parameters and provides an indication of its reliability during normal usage. For the HPTLC analysis of vanillin β-D-glucoside, low values of standard deviation and %RSD after introducing small changes to the chromatographic conditions indicated the method's robustness.

The table below presents a summary of reported validation parameters for analytical methods used for vanillic acid and its glucoside.

| Parameter | Compound(s) Analyzed | Method | Finding | Source(s) |

| Precision | Vanillin β-D-glucoside & others | HPTLC | Repeatability (%RSD) < 3% | |

| Phenolic compounds (incl. Vanillic Acid) | UHPLC-DAD | Intra-day precision (RSD): 0.1–9.6% | nih.govacs.org | |

| Phenolic compounds (incl. Vanillic Acid) | UHPLC-DAD | Inter-day precision (RSD): 0.6–13.7% | nih.govacs.org | |

| Accuracy | Phenolic compounds (incl. Vanillic Acid) | UHPLC-DAD | 77.1–126.7% | nih.govacs.org |

| Robustness | Vanillin β-D-glucoside & others | HPTLC | Method confirmed to be robust against small variations |

Determination of Detection and Quantification Limits

The sensitivity of an analytical method is defined by its Limit of Detection (LOD) and Limit of Quantification (LOQ).

Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be detected, but not necessarily quantified with an acceptable level of precision and accuracy. orientjchem.org

Limit of Quantification (LOQ) is the lowest concentration of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. orientjchem.org

These limits are crucial for determining the lower boundary of a method's reliable performance. For an HPTLC method, a good linear relationship for vanillin β-D-glucoside was observed in the concentration range of 24–120 ng per spot. akjournals.com The LOD and LOQ are highly dependent on the specific instrumentation and methodology used. For example, a highly sensitive method using fast liquid chromatography coupled with tandem mass spectrometry (FLC-MS/MS) reported an LOD of 2.9 pg/mL and an LOQ of 10 pg/mL for vanillic acid. acs.org Methods employing HPLC with UV or DAD detection show different, typically higher, limits.

The following table compiles the LOD and LOQ values for vanillic acid and its glucoside from various analytical studies.

| Compound | Method | LOD | LOQ | Source(s) |

| Vanillin β-D-glucoside | HPTLC | - | - (Linear range: 24-120 ng/spot) | akjournals.com |

| Vanillic Acid | HPLC | 0.40 µg/mL | - | orientjchem.org |

| Vanillic Acid | Not Specified | 0.63 ng/mL | 2.50 ng/mL | |

| Vanillic Acid | FLC-MS/MS | 2.9 ± 0.3 pg/mL | 10 ± 1 pg/mL | acs.org |

| Phenolic Compounds | HPLC-DAD | ≤ 0.65 mg/L | < 1.12 mg/L | |

| Phenolic Compounds | UHPLC-DAD | - | 0.007–3.6 mg/L | nih.govacs.org |

Occurrence and Natural Distribution in Biological Sources

Identification in Plant Species

The presence of vanillic acid glucoside has been confirmed in several distinct plant genera through analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC). tandfonline.comtandfonline.com

This compound is a known constituent of vanilla beans, particularly in the widely cultivated species Vanilla planifolia. tandfonline.comtandfonline.com In freshly harvested, uncured ("green") vanilla pods, vanillin (B372448), the primary flavor compound, exists predominantly in its glucosylated form, glucovanillin (B191341). tandfonline.comcirad.frcabidigitallibrary.org Alongside glucovanillin, which is the most abundant glucoside, research has identified this compound as one of the other key aromatic glucosides present. tandfonline.comtandfonline.comcirad.fr Its identification was confirmed through the examination of the glucoside fraction of fresh vanilla beans. tandfonline.comtandfonline.com

While much of the research focuses on V. planifolia, other species like V. pompona and V. tahitensis also produce a complex mixture of aromatic compounds, including vanillic acid. nih.gov The metabolic profile of V. pompona has been associated with high concentrations of Glucoside A, another phenolic glucoside. nih.gov In V. tahitensis, while vanillin is present, the aromatic profile is also characterized by anisyl derivatives. cir-safety.org The presence of vanillic acid across these species suggests that its glucosylated form is a common, albeit minor, component of the vanilla bean's chemical makeup before the curing process. nih.gov

This compound has been isolated from the fruits of Capsicum annuum, the species encompassing a wide variety of peppers, including bell peppers and chili peppers. medchemexpress.comfoodb.cahmdb.camedchemexpress.com Specifically, research on wild Piquin chili (Capsicum annuum var. glabriusculum) identified vanillic acid 1-O-β-D-glucopyranosylester as one of the most widely distributed phenolic compounds among different ecotypes, found in over 89% of those studied. nih.gov The compound is classified as a hydrolyzable tannin and its presence in various pepper cultivars makes it a potential biomarker for consumption. medchemexpress.comfoodb.cahmdb.ca

In the fruit of Gardenia jasminoides (Gardeniae Fructus), a plant used in traditional medicine, a derivative of this compound has been identified. nih.govwebmd.com Chromatographic fractionation of an extract led to the isolation of a new compound characterized as vanillic acid 4-O-beta-d-(6'-sinapoyl)glucopyranoside. nih.gov While vanillic acid itself has been detected in in-vitro cultures of Gardenia jasminoides, the identified natural form in the fruit was this more complex glucoside derivative. nih.govekb.egbio-conferences.org

This compound has also been isolated from Berchemia floribunda, a plant belonging to the Rhamnaceae family. medchemexpress.commedchemexpress.comambeed.cn Furthermore, metabolic analysis of the ripening fruit of Berchemia floribunda has shown significant changes in secondary metabolites, including flavonoids and phenylpropanoids, which are classes of compounds related to this compound. researchgate.net Research into the related species Berchemia racemosa also identified a novel dimeric this compound, indicating that glucosides of vanillic acid are characteristic constituents of this genus. researchgate.net

Table 1: Identification of this compound in Plant Species

| Plant Species | Confirmation of this compound or Derivative | Source(s) |

| Vanilla planifolia | Identified in the glucoside fraction of fresh beans. | tandfonline.comtandfonline.comcirad.fr |

| Vanilla pompona | Vanillic acid is a known metabolite; presence of the glucoside is inferred. | nih.gov |

| Vanilla tahitensis | Vanillic acid is a known metabolite; presence of the glucoside is inferred. | nih.govcir-safety.org |

| Capsicum annuum | Isolated from fruits; a specific ester form is widely distributed in wild varieties. | medchemexpress.comfoodb.canih.gov |

| Gardenia jasminoides | A derivative, vanillic acid 4-O-beta-d-(6'-sinapoyl)glucopyranoside, was isolated from the fruit. | nih.gov |

| Berchemia floribunda | Isolated from the plant. | medchemexpress.commedchemexpress.comambeed.cn |

Gardenia jasminoides

Association with Related Phenolic Compounds in Natural Extracts

In its natural plant sources, this compound does not occur in isolation but as part of a complex mixture of other phenolic compounds. The specific composition of these extracts varies by species.

In Vanilla extracts: this compound is found alongside a group of structurally similar phenolic glucosides. The most significant of these is glucovanillin (vanillin β-D-glucoside). tandfonline.comtandfonline.com Other associated compounds identified in the glucoside fraction of green vanilla beans include the glucosides of p-hydroxybenzaldehyde and p-hydroxybenzoic acid. tandfonline.comtandfonline.comcirad.fr During the curing process, hydrolysis of these glucosides releases the corresponding free phenols: vanillin, vanillic acid, p-hydroxybenzaldehyde, and p-hydroxybenzoic acid, which together form the characteristic flavor profile of cured vanilla. researchgate.netnih.govresearchgate.net

In Gardenia jasminoides extracts: Extracts from Gardenia jasminoides are known to contain a variety of phenolic and iridoid compounds. nih.goviosrjournals.org Associated phenolic compounds include gallic acid, (+)-catechin, rutin, and quercetin (B1663063). nih.gov The specific derivative vanillic acid 4-O-beta-d-(6'-sinapoyl)glucopyranoside was isolated along with several quinic acid derivatives and other flavonoids and iridoids. nih.gov

Table 2: Phenolic Compounds Associated with this compound in Natural Extracts

| Plant Source | Associated Phenolic Compounds | Source(s) |

| Vanilla spp. | Glucovanillin, p-hydroxybenzaldehyde glucoside, p-hydroxybenzoic acid glucoside, vanillin, vanillic acid, p-hydroxybenzaldehyde. | tandfonline.comcirad.frresearchgate.netnih.gov |

| Capsicum annuum | Gallic acid, chlorogenic acid, caffeic acid, catechin, epicatechin, rutin, luteolin. | redalyc.orgnih.govmdpi.com |

| Gardenia jasminoides | Quinic acid derivatives, gallic acid, (+)-catechin, rutin, quercetin, iridoid glycosides. | nih.govnih.gov |

Chemical Synthesis and Derivatives for Research Applications

Enzymatic Synthesis Approaches (e.g., Glycosylation)

Enzymatic synthesis offers a highly specific and efficient route to vanillic acid glucoside, primarily through the process of glycosylation. This biotechnological approach utilizes enzymes, such as glycosyltransferases, to attach a glucose molecule to vanillic acid, forming the target glucoside with high specificity and yield.

One key method involves the direct glycosylation of vanillic acid. Transglycosidases, a class of enzymes capable of transferring sugar moieties, have been engineered for this purpose. For instance, mutant variants of the rice transglycosidase Os9BGlu31 have demonstrated the ability to transfer a glucosyl group to the hydroxyl group of phenolic acids like vanillic acid, yielding glucosides. researchgate.net This reaction can also produce 1-O-glucosyl esters as major products by transferring the glucose to the carboxyl group. researchgate.net The use of such enzymes allows for the creation of glycosylated compounds that may possess enhanced stability, water solubility, and bioavailability compared to their aglycone forms. researchgate.net

The general scheme for the enzymatic glycosylation of vanillic acid to produce vanillic acid 4-β-D-glucoside is a targeted reaction where the enzyme facilitates the formation of a glycosidic bond at the 4-hydroxyl position of the vanillic acid molecule.

Table 1: Examples of Enzymatic Approaches for this compound Synthesis

| Enzyme/System | Precursor | Product | Key Findings |

| Glycosyltransferases | Vanillic acid, Glucose | This compound | Provides high specificity and yield in forming the glucoside bond. |

| Engineered Transglycosidases (e.g., Os9BGlu31 mutants) | Vanillic acid, Glucosyl donor | This compound, Vanillic acid 1-O-glucosyl ester | Can transfer glucosyl moieties to either the hydroxyl or carboxyl group of phenolic acids. researchgate.net |

Semisynthesis and Modification of this compound Derivatives for Mechanistic Studies

Semisynthesis involves the chemical modification of a naturally sourced starting material. For mechanistic studies, researchers often require derivatives of this compound with altered structures to investigate structure-activity relationships. These modifications can target either the vanillic acid core or the glucose moiety.

While direct semisynthesis starting from isolated this compound is not extensively documented, the structures of naturally occurring derivatives point to feasible synthetic modifications. For example, derivatives where the glucose unit is esterified with other phenolic acids have been isolated from plant sources. These include:

Vanillic acid 4-O-beta-D-(6'-sinapoyl)glucopyranoside , isolated from Gardenia jasminoides. nih.gov

Vanillic acid 4-O-beta-D-(6'-O-galloyl) glucopyranoside , isolated from the bark of Terminalia macroptera. nih.govresearchgate.net

The existence of these compounds suggests that the hydroxyl groups on the glucose portion of this compound are accessible for chemical modification, such as acylation or esterification, to produce novel derivatives for research. Synthetic methods like the Koenigs-Knorr reaction, a classical approach for forming glycosidic bonds, can be adapted to create various phenolic glycoside esters. researchgate.net Furthermore, techniques for selective deacetylation of sugar moieties can be employed to create specific derivatives. researchgate.net

Another approach involves modifying the vanillic acid precursor before glycosylation. For instance, new Schiff base derivatives have been synthesized from vanillic acid by conjugating it with heterocyclic rings like 4H-1,2,4-triazole-3-thiol, which could then potentially be glycosylated. pensoft.net

Table 2: Examples of this compound Derivatives and Potential Semisynthetic Modifications

| Derivative Name | Type of Modification | Source/Method | Relevance for Mechanistic Studies |

| Vanillic acid 4-O-beta-D-(6'-sinapoyl)glucopyranoside | Esterification of glucose at C6' with sinapic acid | Isolated from Gardenia jasminoides nih.gov | Allows study of how bulky acyl groups on the sugar affect biological activity. |

| Vanillic acid 4-O-beta-D-(6'-O-galloyl) glucopyranoside | Esterification of glucose at C6' with gallic acid | Isolated from Terminalia macroptera nih.govresearchgate.net | Useful for investigating the impact of additional phenolic moieties on properties like antioxidant capacity. |

| Phenolic glycoside esters | General esterification | Can be synthesized via methods like the Koenigs-Knorr reaction. researchgate.net | Provides a broad class of derivatives to probe structure-activity relationships. |

Production of Vanillic Acid Derivatives from other Precursors for Research

Vanillic acid, the essential precursor for its glucoside, can be produced efficiently through the biotransformation of other abundant natural compounds, particularly ferulic acid. Ferulic acid is a common component of lignocellulosic biomass. mdpi.com

Microbial fermentation is a well-established method for this conversion. A two-step bioconversion process has been reported where the fungus Aspergillus niger first transforms ferulic acid into vanillic acid. nih.gov In a subsequent step, other microorganisms, such as Pycnoporus cinnabarinus, can be used, although this particular fungus tends to reduce vanillic acid to vanillin (B372448). nih.gov The conversion by A. niger can achieve a high molar yield of 88%. nih.gov

Enzymatic cascades offer a more controlled, cell-free approach. The transformation of ferulic acid to vanillin (which can be subsequently oxidized to vanillic acid) can be achieved using a two-enzyme system: mdpi.com

4-coumarate:CoA ligase (4CL) : This enzyme activates ferulic acid by converting it to feruloyl-CoA. mdpi.com

Feruloyl-CoA hydratase/lyase (FCoAHL) : This enzyme then cleaves feruloyl-CoA to produce vanillin and acetyl-CoA. mdpi.com

Vanillic acid itself is also obtained as a byproduct during the industrial production of vanillin from the depolymerization of lignosulfonates, a waste product from wood pulping. mdpi.com These bio-based production routes provide a sustainable source of vanillic acid for subsequent glycosylation to produce this compound for research applications.

Table 3: Production of Vanillic Acid from Alternative Precursors

| Precursor | Method | Microorganism/Enzyme | Intermediate/Product | Yield/Key Finding |

| Ferulic Acid | Microbial Biotransformation | Aspergillus niger | Vanillic Acid | Achieves an 88% molar yield in the conversion of ferulic acid to vanillic acid. nih.gov |